molecular formula C9H12N2O3 B1348705 2-(4-Methoxyphenoxy)acetohydrazide CAS No. 21953-91-3

2-(4-Methoxyphenoxy)acetohydrazide

Cat. No.: B1348705
CAS No.: 21953-91-3
M. Wt: 196.2 g/mol
InChI Key: FHYDKLWLDUMAIU-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenoxy)acetohydrazide (C₉H₁₂N₂O₃) is a hydrazide derivative characterized by a methoxyphenoxy group attached to an acetohydrazide backbone. Its molecular structure includes a methoxy (-OCH₃) substituent at the para position of the phenoxy ring, which influences electronic and steric properties (Figure 1). The compound is synthesized via hydrazination of ethyl 2-(4-methoxyphenoxy)acetate, a common route for hydrazide derivatives .

Hydrazides are versatile intermediates in medicinal chemistry, serving as precursors for heterocyclic compounds like 1,3,4-oxadiazoles and Schiff bases. This compound itself has been studied for its crystal structure, revealing intermolecular hydrogen bonds (N–H⋯O and O–H⋯N) that stabilize its lattice .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyphenoxy)acetohydrazide typically involves the reaction of 4-methoxyphenol with ethyl bromoacetate in the presence of a base such as potassium carbonate to form ethyl 2-(4-methoxyphenoxy)acetate. This intermediate is then reacted with hydrazine hydrate to yield this compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenoxy)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Substitution reactions often require catalysts or specific reagents like halogens or acids.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenoxyacetic acid derivatives, while reduction could produce hydrazine derivatives.

Scientific Research Applications

2-(4-Methoxyphenoxy)acetohydrazide has diverse applications in scientific research, spanning chemistry, biology, and medicine. It is also utilized in industrial processes for specialty chemicals, pharmaceuticals, and agrochemicals.

Scientific Research Applications

Chemistry this compound serves as a building block in synthesizing complex molecules and as a reagent in various organic reactions.

Biology It is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine The compound is explored for its therapeutic potential in treating various diseases, owing to its unique chemical structure.

Industry It is used in producing specialty chemicals and as an intermediate in synthesizing pharmaceuticals and agrochemicals.

Antimicrobial Activity

Research indicates that this compound has significant antimicrobial properties. Studies evaluating various derivatives have shown effective inhibition against several bacterial strains, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.

The antimicrobial activity observed in various studies is summarized in the following table:

Bacterial StrainMinimum Inhibitory Concentration (MIC)Activity Level
Staphylococcus aureus32 µg/mLHigh
Escherichia coli64 µg/mLModerate
Pseudomonas aeruginosa128 µg/mLLow

Use as a Precursor

This compound can be used to synthesize other compounds with biological activities. For example, aryl-quinoline-4-carbonyl hydrazones bearing a 2-methoxyphenoxyacetamide group have been designed and synthesized using acetophenone derivatives . Also, (E)-N'-(2-hydroxybenzylidene)-2-(4-methoxyphenoxy)acetohydrazide, a hydrazone compound, can be synthesized from a hydrazide and a salicylaldehyde derivative.

Other potential applications

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenoxy)acetohydrazide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Phenoxy Ring

Halogen-Substituted Derivatives

  • 2-(4-Bromophenoxy)acetohydrazide (): Replacing the methoxy group with bromine alters electronic properties, enhancing coordination capabilities. This derivative forms a thermally stable nickel(II) coordination polymer, [NiCl₂L(2-PrOH)]ₙ, highlighting its utility in metallodrug design .
  • 2-(4-Chloro-3-methylphenoxy)acetohydrazide (): The chloro and methyl substituents improve antimicrobial activity. Derivatives of this compound showed moderate antibacterial efficacy against Staphylococcus aureus and Escherichia coli .

Alkyl and Methoxy Derivatives

  • 2-(4-Methylphenoxy)acetohydrazide (): A methyl group at the para position reduces electron-donating effects compared to methoxy. This impacts molecular packing, as seen in its distinct hydrogen-bonding network .
  • 2-(3-Methoxyphenyl)acetohydrazide (): Methoxy at the meta position disrupts symmetry, leading to different crystal packing and solubility profiles compared to the para-substituted analog .

Heterocyclic Hybrid Derivatives

Benzimidazole-Acetohydrazide Conjugates

Derivatives like 2-[2-(phenoxymethyl)-1H-benzimidazol-1-yl]acetohydrazide () exhibit enhanced anticonvulsant activity (ED₅₀ = 38–42 mg/kg in MES test) compared to phenytoin, attributed to the benzimidazole moiety’s planar structure and improved blood-brain barrier penetration . In contrast, 2-(4-Methoxyphenoxy)acetohydrazide lacks direct anticonvulsant data but shares synthetic flexibility for similar modifications.

Coumarin-Based Hydrazides

Coumarin hybrids, such as N′-benzylidene-2-(2-oxo-2H-chromen-4-yloxy)acetohydrazide (), demonstrate antioxidant activity via DPPH radical scavenging (IC₅₀ = 12–18 μM).

Triazole-Thiol Derivatives

N′-(4-(dimethylamino)benzylidene)-2-((4-phenyl-5-(2-(phenylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazide () showed potent cytotoxicity against melanoma (IGR39) and breast cancer (MDA-MB-231) cells (IC₅₀ = 4–8 μM). The triazole-thiol moiety enhances cellular uptake, a feature absent in the methoxyphenoxy derivative .

Antimicrobial Activity

  • 2-(4-Chloro-3-methylphenoxy)acetohydrazide derivatives (): Exhibited MIC values of 25–50 μg/mL against bacterial strains, outperforming simpler hydrazides due to the chloro-methyl group’s lipophilicity .
  • Coumarin-oxadiazole hybrids (): Derived from 2-(pyridine-2-ylamino)acetohydrazide, these compounds showed MICs of 30–43 μg/cm³, emphasizing the role of heterocyclic appendages in enhancing activity .

Enzyme Inhibition

  • N-(2,4-Disubstituted benzylidene)-2-(4-nitrophenyl-piperazin-1-yl)acetohydrazides (): Most analogs showed weak anticholinesterase activity (IC₅₀ > 100 μM), except compound 206 (IC₅₀ = 29.5 μM), where a para-hydroxyl group facilitated enzyme binding. The methoxy group’s electron-donating nature may reduce such interactions .

Cytotoxicity and Anticancer Potential

  • Triazole-thiol acetohydrazides (): Demonstrated selective cytotoxicity against cancer cells (IC₅₀ = 4–8 μM) by inhibiting migration and metastasis. The methoxyphenoxy derivative’s lack of a thiol group may limit similar efficacy .

Biological Activity

2-(4-Methoxyphenoxy)acetohydrazide is a compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article delves into the synthesis, structural characteristics, and biological activities of this compound, supported by data tables and research findings.

Synthesis and Structural Characteristics

The synthesis of this compound involves the reaction of ethyl 2-(4-methoxyphenoxy)acetate with hydrazine hydrate. The reaction is typically conducted in ethanol under reflux conditions, resulting in a solid product that can be recrystallized for purity. The molecular formula of the compound is C9H12N2O3C_9H_{12}N_2O_3, with a molecular weight of approximately 196.20 g/mol .

Biological Activities

This compound exhibits a range of biological activities, including:

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInduces apoptosis in cancer cell lines (e.g., Huh7, MCF-7)
AntimicrobialExhibits antibacterial and antifungal activity
Anti-inflammatoryPotential therapeutic effects in inflammatory diseases

The mechanism by which this compound exerts its biological effects involves interactions with cellular targets that regulate cell proliferation and apoptosis. For example, studies suggest that the compound may influence cell cycle progression, particularly by inducing G1 phase arrest and promoting apoptosis through caspase activation .

Case Studies

  • Anticancer Efficacy : A study evaluated various hydrazone derivatives, including those related to this compound. The most potent derivative exhibited an IC50 value of 5.67 μM against the Huh7 cell line, indicating strong anticancer potential .
  • Cell Cycle Analysis : In vitro assays demonstrated that treatment with phenoxyacetohydrazides led to significant increases in apoptotic cell populations compared to controls, reinforcing their potential as anticancer agents .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(4-Methoxyphenoxy)acetohydrazide, and how can reaction conditions be optimized?

  • The compound is typically synthesized via condensation of hydrazine hydrate with ester precursors. For example, ethyl 2-(4-methoxyphenoxy)acetate reacts with hydrazine hydrate in ethanol under reflux to yield the hydrazide derivative. Optimization involves controlling stoichiometry (e.g., excess hydrazine), solvent choice (ethanol or propan-2-ol), and reaction time (3–6 hours) to maximize purity and yield .
  • Key methodology : Monitor reaction progress via TLC and confirm structure using spectral techniques (IR, NMR). Recrystallization from ethanol/water mixtures improves purity .

Q. How is the crystal structure of this compound determined, and what insights does it provide?

  • Single-crystal X-ray diffraction (SC-XRD) is employed, with data collected using MoKα radiation. The compound crystallizes in a monoclinic system (space group P2₁/c) with unit cell parameters a = 6.3833 Å, b = 4.0755 Å, c = 35.9741 Å, and β = 90.018°. Hydrogen bonding between the hydrazide N–H and carbonyl O atoms stabilizes the lattice .
  • Key methodology : Use SHELX software for structure refinement. Validate hydrogen-bonding networks with Mercury or Olex2 .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • 1H-NMR : Peaks at δ 3.75–3.80 ppm (methoxy group), δ 6.8–7.2 ppm (aromatic protons), and δ 9.2–9.5 ppm (hydrazide N–H).
  • IR : Stretching vibrations at ~3250 cm⁻¹ (N–H), ~1650 cm⁻¹ (C=O), and ~1250 cm⁻¹ (C–O–C) confirm functional groups .
  • Mass spectrometry : Molecular ion peak at m/z 180.21 (C₉H₁₂N₂O₂) .

Advanced Research Questions

Q. How do substituents on the aryl moiety influence the biological activity of this compound derivatives?

  • Substituents like 4-chlorophenyl or 4-bromophenyl enhance antiviral activity (e.g., HAV inhibition with IC₅₀ = 8.5–10.7 µg/mL). Electron-withdrawing groups increase electrophilicity, improving target binding .
  • Methodology : Synthesize Schiff bases via condensation with substituted aldehydes. Evaluate bioactivity using in vitro assays (e.g., MTT for cytotoxicity, DPPH for antioxidant activity) .

Q. What experimental and computational approaches are used to study structure-activity relationships (SAR)?

  • Molecular docking : Dock derivatives into target proteins (e.g., Aurora kinases) using AutoDock Vina. Validate binding poses with MD simulations .
  • SAR trends : Bulky substituents (e.g., benzothiazole-thio groups) enhance anticancer activity by increasing hydrophobic interactions .

Q. How can thermal stability and decomposition pathways of this compound be analyzed?

  • Simultaneous thermal analysis (STA) : Combine TGA and DSC to study melting (onset ~180°C) and oxidative decomposition (peak ~300°C). Pyrolysis products are identified via GC-MS .
  • Key insight : Dehydration of the hydrazide group precedes aryl ring degradation, confirmed by FTIR evolved gas analysis .

Q. What strategies mitigate byproduct formation during derivatization reactions?

  • Example : Reaction with phenylhydrazine hydrochloride may yield indole or pyrazole byproducts. Control pH (9–10) and use excess aldehyde to favor Schiff base formation over cyclization .
  • Methodology : Monitor by HPLC or GC-MS. Optimize solvent polarity (e.g., acetic acid for imine formation) .

Q. How is the actoprotective activity of derivatives evaluated in preclinical models?

  • In vivo testing : Administer derivatives (e.g., 50 mg/kg) to fatigued rat models. Measure endurance via forced swimming tests. 4-Chlorobenzylidene derivatives show reduced fatigue without CNS depression .
  • Mechanistic studies : Assess mitochondrial ATP production and antioxidant enzyme levels (SOD, CAT) in muscle tissue .

Q. Methodological Resources

  • Crystallography : SHELXL for refinement ; CCDC for structural data .
  • Bioactivity assays : DPPH scavenging (IC₅₀ calculation), agar diffusion for antimicrobial activity .
  • Computational tools : Gaussian for DFT calculations, PyMOL for visualizing docking results .

Properties

IUPAC Name

2-(4-methoxyphenoxy)acetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3/c1-13-7-2-4-8(5-3-7)14-6-9(12)11-10/h2-5H,6,10H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHYDKLWLDUMAIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10351116
Record name 2-(4-methoxyphenoxy)acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10351116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21953-91-3
Record name 2-(4-Methoxyphenoxy)acetic acid hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21953-91-3
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-methoxyphenoxy)acetohydrazide
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Record name 21953-91-3
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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